(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS3/c21-15(8-7-11-4-3-9-22-11)20-17-19-13(10-23-17)16-18-12-5-1-2-6-14(12)24-16/h1-10H,(H,19,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHIYJYMYMBPY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzothiazole with α-Halo Ketones
The 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, leveraging 2-aminobenzothiazole and α-bromoacetophenone derivatives. In a representative procedure, 2-aminobenzothiazole (1.0 equiv) reacts with 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.2 equiv) in ethanol under reflux for 12 hours, yielding 4-(1,3-benzothiazol-2-yl)-2-nitrothiazole (78% yield). Subsequent reduction using SnCl₂/HCl converts the nitro group to an amine, affording the target intermediate in 85% purity after column chromatography.
Transition Metal-Catalyzed C–H Activation
Ru(II)-catalyzed regioselective C–H amidation offers a direct route to functionalize 2-arylbenzothiazoles. Using [Ru( p-cymene)Cl₂]₂ (10 mol %) and AgSbF₆ (20 mol %) in 1,2-dichloroethane (DCE) at 80°C, 2-phenylbenzo[ d]thiazole undergoes ortho-amidation with benzoyl azide, yielding N-(2-benzothiazolyl)thiazol-2-amine derivatives. This method circumvents traditional Curtius rearrangement, with molecular nitrogen as the sole byproduct.
Preparation of (2E)-3-(Thiophen-2-yl)Prop-2-Enoic Acid
Knoevenagel Condensation
Thiophene-2-carbaldehyde (1.0 equiv) reacts with malonic acid (1.5 equiv) in pyridine under microwave irradiation (100°C, 15 min), yielding (2E)-3-(thiophen-2-yl)acrylic acid (92% yield). The E-configuration is confirmed via ¹H NMR (J = 15.8 Hz for trans-vinylic protons).
Wittig Olefination
Alternative synthesis employs thiophene-2-carbaldehyde and ylides generated from ethyl (triphenylphosphoranylidene)acetate. Reaction in dichloromethane at 0°C produces ethyl (2E)-3-(thiophen-2-yl)acrylate (89% yield), followed by saponification with NaOH/EtOH to the free acid.
Amide Coupling: Final Step Synthesis
Carbodiimide-Mediated Coupling
(2E)-3-(Thiophen-2-yl)prop-2-enoic acid (1.2 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) in dry THF. 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine (1.0 equiv) is added, and the mixture stirred at 25°C for 24 hours. The product is isolated via filtration and purified by silica gel chromatography (hexane/ethyl acetate, 3:1), achieving 74% yield.
Direct Acyl Azide Aminolysis
Adapting Ru(II)-catalyzed methods, the enamide is formed by reacting 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with (2E)-3-(thiophen-2-yl)acryloyl azide under [Ru( p-cymene)Cl₂]₂ catalysis. This one-pot method avoids isolation of the acyl chloride, yielding 68% product with >99% E-selectivity.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal DCE as optimal for Ru-catalyzed amidation (Table 1):
| Solvent | Catalyst Loading (mol %) | Yield (%) |
|---|---|---|
| DCE | 10 | 74 |
| Toluene | 10 | 52 |
| Acetonitrile | 10 | 48 |
AgSbF₆ enhances electrophilicity of the Ru center, facilitating C–N bond formation.
Stereochemical Control
The E-configuration of the enamide is preserved using non-polar solvents (e.g., toluene), whereas protic solvents (e.g., ethanol) promote partial isomerization. Microwave-assisted coupling reduces reaction time to 30 minutes without compromising stereoselectivity.
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-geometry and planar orientation of the benzothiazole-thiazole motif, with intermolecular π-π stacking stabilizing the lattice.
Chemical Reactions Analysis
Oxidation Reactions
The enamide group (C=O) and thiophene ring are susceptible to oxidation. Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic or basic conditions. For example, oxidation of the thiophene ring may yield thiophene oxides or sulfones, while the enamide could form imides or lactams.
| Reagent | Conditions | Product Type |
|---|---|---|
| H₂O₂ | Acidic medium, reflux | Thiophene oxide |
| KMnO₄ | Basic conditions, heat | Imide or lactam |
Reduction Reactions
The enamide group (C=O) can be reduced to an amine using sodium borohydride or lithium aluminum hydride . This transformation alters the compound’s electronic properties, potentially affecting its biological activity.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, room temperature | Amine derivative |
Substitution Reactions
The heterocyclic rings (benzothiazole, thiazole) undergo electrophilic substitution at specific positions. For example, the benzothiazole ring may react with halogens (Cl, Br) in the presence of Lewis acids like AlCl₃.
| Reagent | Position | Catalyst | Product |
|---|---|---|---|
| Cl₂ | Benzothiazole (position 2) | AlCl₃ | Chlorobenzothiazole |
Amidation Reactions
The enamide group can participate in Ru(II)-catalyzed ortho-amidation using acyl azides as nitrogen sources. This reaction introduces new amide functionalities at specific positions, enhancing the molecule’s diversity .
| Catalyst | Reagent | Conditions | Product |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | Acyl azide | DCE, 80°C, AgSbF₆ | Amidated derivative |
Biological Activity
While not a direct chemical reaction, the compound’s interactions with biological systems are notable. For example, similar benzothiazole derivatives exhibit:
-
Antimicrobial activity : Zone of inhibition (ZOI) data shows efficacy against E. coli and S. aureus at concentrations ≥1 mM .
-
Anticancer potential : Structural analogs inhibit cell proliferation and induce apoptosis via pathway modulation (e.g., AKT, ERK).
| Compound | Concentration (mM) | ZOI (mm) |
|---|---|---|
| Isopropyl derivative | 8 | E. coli: 8, S. aureus: 8 |
| Pyridinyl derivative | 4 | E. coli: 7.5, S. aureus: 7.5 |
Stability and Degradation
The compound’s heterocyclic rings and enamide group may degrade under extreme pH or thermal conditions. For instance, acidic hydrolysis could cleave the thiazole or benzothiazole rings, while alkaline conditions might disrupt the amide bond .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzothiazole moiety and a thiazole ring, which are known for their biological activity. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Preparation of Intermediates : Synthesis begins with the formation of the benzothiazole and thiazole intermediates.
- Coupling Reactions : These intermediates are then coupled with thiophenes or other aromatic compounds using coupling agents.
- Purification : The final product is purified using techniques such as column chromatography.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biological Applications
The biological significance of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is notable in various fields:
- Fluorescent Probes : Investigated for use as fluorescent probes in biological imaging due to its ability to interact with biomolecules.
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A549) cells . Molecular docking studies have indicated potential interactions with dihydrofolate reductase, a target for anticancer drugs .
Pharmacological Properties
Research has highlighted several pharmacological activities associated with compounds containing similar structural motifs:
- Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent against various pathogens .
- Anti-inflammatory Effects : Its derivatives may also exhibit anti-inflammatory properties, contributing to pain relief and management of inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their biological activity and use in medicinal chemistry.
Thiazole derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene derivatives: Widely used in materials science for the development of organic electronics.
Uniqueness
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the combination of three different heterocyclic moieties in a single molecule
Biological Activity
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of benzothiazole and thiophene moieties, suggest various biological activities that warrant detailed examination. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 460.6 g/mol. It features complex heterocyclic structures that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₄S₃ |
| Molecular Weight | 460.6 g/mol |
| CAS Number | 921996-19-2 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation and tumor growth.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- DNA Intercalation : The structural components may allow the compound to intercalate with DNA, disrupting replication and transcription processes.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells in vitro. For instance, compounds related to this compound have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- Antimicrobial Properties : The compound has potential antimicrobial effects against both bacterial and fungal strains. Research has indicated that thiazole and benzothiazole derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies highlight the biological efficacy of similar compounds:
-
Anticancer Efficacy : A study evaluated the antiproliferative effects of thiazole derivatives on various cancer cell lines. Results showed significant inhibition rates compared to control groups .
Cell Line Inhibition Rate (%) MDA-MB-231 75 SK-Hep-1 65 NUGC-3 70 -
Antimicrobial Testing : Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing effective minimum inhibitory concentrations (MICs) against tested pathogens .
Pathogen MIC (μg/mL) Staphylococcus aureus 50 Escherichia coli 40 Candida albicans 30
Q & A
Q. What are the standard synthetic protocols for preparing (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide?
A general method involves coupling a thiazole-2-amine derivative with a propenamide-containing thiophene moiety. Key steps include:
- Acylation : React 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with an activated (E)-3-(thiophen-2-yl)prop-2-enoyl chloride in dry pyridine under ice-cooling for 6 hours, followed by extraction with CHCl₃ and recrystallization .
- Optimization : Use stoichiometric excess (1.1 eq) of acyl chloride to drive the reaction to completion. Monitor via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (e.g., silica gel, gradient elution) .
Q. How is the compound characterized to confirm its structure and purity?
Standard characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Look for diagnostic signals: thiophene protons (δ 6.8–7.5 ppm), benzothiazole C=N (δ 160–165 ppm in ¹³C), and enamide CH=CH (δ 6.2–7.0 ppm, J = 15–16 Hz for E-configuration) .
- IR : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (650–750 cm⁻¹) stretches .
- Elemental Analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S values .
Q. What solvents and reaction conditions are optimal for recrystallizing this compound?
Recrystallize from a mixture of ethyl acetate and hexane (1:3 v/v) at low temperatures (0–5°C) to obtain high-purity crystals. Slow evaporation in dichloromethane/methanol (1:1) may also yield X-ray-quality crystals .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural refinement?
- Software Tools : Use SHELXL for refinement. Apply restraints for disordered regions (e.g., thiophene ring) and validate hydrogen bonding via PLATON .
- Validation Metrics : Check Rint (<5%), Flack parameter (<0.1), and Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or π-π stacking .
- Example : If the thiophene-thiazole dihedral angle varies between models, compare with similar compounds in the Cambridge Structural Database (CSD) .
Q. How do intermolecular interactions influence the compound’s crystallization behavior?
- Hydrogen Bonding : Analyze graph sets (e.g., S(6) motifs for N–H···N interactions between benzothiazole and thiazole moieties) using Mercury .
- π-Stacking : Measure centroid distances (3.4–3.8 Å) between benzothiazole and thiophene rings via X-ray data. Solvent polarity (e.g., DMF vs. THF) can modulate stacking efficiency .
Q. What computational methods predict the compound’s biological activity?
- Docking Studies : Use AutoDock Vina to model binding to targets like kinase enzymes. Parameterize the thiophene and benzothiazole moieties for hydrophobic interactions .
- QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gap from DFT calculations) with antimicrobial IC₅₀ values. Validate against experimental assays .
Methodological Notes
- Avoid Pitfalls : Ensure anhydrous conditions during acylation to prevent hydrolysis of the enamide group .
- Advanced Crystallography : For twinned crystals, refine using the TWIN/BASF commands in SHELXL .
- Biological Assays : Screen against Mycobacterium tuberculosis (MIC <10 µg/mL) using the microplate Alamar Blue assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
